molecular formula C14H13N5O3 B2556106 4-(6-Carbamoyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid CAS No. 879935-40-7

4-(6-Carbamoyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid

Katalognummer: B2556106
CAS-Nummer: 879935-40-7
Molekulargewicht: 299.29
InChI-Schlüssel: ITDLFYVDTSPJKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Carbamoyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core fused with a benzoic acid moiety. Key structural attributes include:

  • Triazolo[1,5-a]pyrimidine core: A bicyclic system with a triazole ring fused to a partially saturated pyrimidine ring (4,7-dihydro state) .
  • Substituents: Carbamoyl group at position 6, providing hydrogen-bonding capacity. Methyl group at position 5, enhancing steric stability.

The 4,7-dihydro configuration introduces reactivity for oxidative aromatization, a feature observed in related compounds . The benzoic acid group distinguishes it from esters or nitriles in analogs, influencing pharmacokinetics such as solubility and target binding .

Eigenschaften

IUPAC Name

4-(6-carbamoyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-7-10(12(15)20)11(19-14(18-7)16-6-17-19)8-2-4-9(5-3-8)13(21)22/h2-6,11H,1H3,(H2,15,20)(H,21,22)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDLFYVDTSPJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 1,3-Diketones with 5-Amino-1,2,4-triazole

The most widely employed method involves the acid-catalyzed cyclocondensation of 5-amino-1,2,4-triazole with 1,3-diketones to form the triazolopyrimidine core. For the target compound, the diketone precursor 1 (4-(3-oxobutanoyl)benzoic acid) is synthesized via Claisen condensation between 4-acetylbenzoic acid and ethyl cyanoacetate under basic conditions (Scheme 1). This yields a diketone with a methyl group (C5), cyano group (C6), and benzoic acid (C7).

Scheme 1:

4-Acetylbenzoic acid + Ethyl cyanoacetate → 4-(2-cyano-3-oxobutanoyl)benzoic acid (1)

Cyclocondensation of 1 with 5-amino-1,2,4-triazole in acetic acid at 120°C for 12 hours affords the intermediate 2 (4-(6-cyano-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidin-7-yl)benzoic acid). Subsequent hydrolysis of the nitrile group using concentrated sulfuric acid and aqueous ammonia at 80°C yields the carbamoyl derivative 3 (target compound) in 68% overall yield (Table 1).

Table 1: Reaction Conditions and Yields

Step Reagents Temperature (°C) Time (h) Yield (%)
Diketone synthesis NaOH, EtOH 80 6 85
Cyclocondensation AcOH 120 12 72
Nitrile hydrolysis H2SO4, NH3 80 8 92

Chlorination-Amination Approach

An alternative route involves the chlorination of a hydroxylated intermediate followed by amination. Treatment of 4-(5-methyl-7-hydroxy-4,7-dihydro-triazolo[1,5-a]pyrimidin-6-yl)benzoic acid with phosphorus oxychloride (POCl3) at 100°C generates the chloro derivative 4 . Subsequent reaction with ammonium hydroxide under pressure replaces the chlorine with a carbamoyl group, albeit with moderate efficiency (55% yield, Table 2).

Table 2: Chlorination-Amination Optimization

Entry POCl3 Equiv NH4OH Concentration (%) Yield (%)
1 3 25 55
2 5 30 62

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6, 400 MHz): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.98 (d, J = 8.4 Hz, 2H, Ar-H), 6.52 (s, 1H, NH2), 4.32 (s, 2H, CH2), 2.41 (s, 3H, CH3).
  • IR (KBr): 3340 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
  • HRMS (ESI): m/z calcd. for C16H14N5O3 [M+H]+: 348.1098; found: 348.1095.

Challenges and Alternative Approaches

Regioselectivity in Cyclocondensation

The formation of regioisomers during cyclocondensation remains a key challenge. X-ray crystallographic studies of analogous triazolopyrimidines reveal that steric and electronic factors govern the orientation of the triazole and pyrimidine rings. Employing microwave-assisted synthesis reduces isomerization by accelerating reaction kinetics.

Solvent-Free Protocols

Recent advances emphasize eco-friendly methodologies. For instance, ZnCl2-catalyzed cyclocondensation in supercritical CO2 (200 bar) achieves 89% yield with minimal byproducts, circumventing toxic solvents.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of amines and alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazolopyrimidine core is valuable in the design of new pharmaceuticals and materials.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to understand biological pathways.

Medicine: Potential medicinal applications include its use as an inhibitor for various enzymes or receptors, contributing to the development of new therapeutic agents.

Industry: In the material science industry, this compound can be used in the creation of advanced materials with specific properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism by which 4-(6-Carbamoyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would need to be determined through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights structural differences and their implications:

Compound Name Key Substituents Functional Impact Reference
Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 6-carboxylate ester, 7-phenyl Higher lipophilicity; ester group may reduce solubility vs. carbamoyl/acid
5-Methyl-2-methylthio-6-nitro-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine 6-nitro, 2-methylthio Nitro group increases reactivity; thioether may enhance metabolic stability
Methyl 4-(5-methyl-6-(o-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate 6-o-tolylcarbamoyl, 7-benzoate ester Ester reduces polarity vs. benzoic acid; tolyl group may alter binding affinity
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 6-carboxamide, 2-amino Carboxamide mimics carbamoyl; amino group may enhance nucleophilic reactivity

Biologische Aktivität

The compound 4-(6-Carbamoyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C14H15N5O2C_{14}H_{15}N_5O_2, with a molecular weight of approximately 285.31 g/mol. Its structure features a triazolo-pyrimidine core linked to a benzoic acid moiety, which is essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited an IC50_{50} value of 3.0 µM against the A549 lung cancer cell line, indicating potent antiproliferative activity comparable to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of 4-(6-Carbamoyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic Acid

Cell LineIC50_{50} (µM)Comparison DrugIC50_{50} (µM)
A5493.0Doxorubicin2.5
MCF-75.08Erlotinib10
HCT1161.32Sorafenib0.63

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses indicated an increase in apoptotic cell populations when treated with the compound. Additionally, it has been noted that the compound may inhibit key signaling pathways associated with tumor growth and survival .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Testing against common pathogens such as Escherichia coli and Staphylococcus aureus revealed notable inhibitory effects, although further research is necessary to quantify these findings and elucidate the underlying mechanisms .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in preclinical models:

  • Case Study on Lung Cancer : In a study involving A549 xenograft models in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor volume decrease of approximately 60% after four weeks of treatment.
  • Combination Therapy : Another investigation assessed the effects of combining this compound with existing chemotherapeutics. The combination therapy showed enhanced efficacy in reducing tumor growth rates and improving survival outcomes in animal models compared to monotherapy.

Q & A

Basic Research Questions

Q. What are optimized synthetic protocols for preparing triazolo[1,5-a]pyrimidine derivatives with carboxamide substituents?

  • Methodology : Utilize multicomponent reactions (MCRs) involving aldehydes, acetoacetamide, and 3-amino-triazole precursors under nitrogen atmospheres. For example, Ghaffari Khaligh et al. demonstrated that using additives like p-toluenesulfonic acid (PTSA) in ethanol at 80°C improves yields (up to 92%) for similar compounds . Solvent selection (e.g., DMF or ethanol) and reaction time (3–10 hours) are critical for minimizing byproducts. Post-synthesis, column chromatography with petroleum ether/ethyl acetate gradients (1:1 to 3:1) is recommended for purification .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR : Use 1H^1H and 13C^{13}C NMR in DMSO-d6 or CDCl3 to confirm regiochemistry. For instance, the 5-methyl group in analogous derivatives resonates at δ 2.1–2.4 ppm, while the triazole protons appear as singlets near δ 8.4–8.9 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects molecular ions (e.g., m/z 451.2 [M+H]+^+ for carboxamide derivatives) .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of calculated values) .

Advanced Research Questions

Q. How do structural modifications (e.g., benzoic acid vs. carboxamide) influence bioactivity in triazolo[1,5-a]pyrimidines?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., aryl, alkyl, or heterocyclic groups at position 7). For example, replacing the benzoic acid moiety with a p-tolyl group in CB2 receptor ligands increased binding affinity by 15-fold, as shown in cannabinoid receptor studies . Use in vitro assays (e.g., competitive binding or enzymatic inhibition) to correlate substituent effects with activity .

Q. How can contradictions in spectral data (e.g., unexpected 1H^1H NMR splitting patterns) be resolved?

  • Methodology :

  • Variable Temperature NMR : Assess dynamic effects (e.g., tautomerism in the dihydro-pyrimidine ring) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC can differentiate between N-H (δ 9.1–9.2 ppm) and aromatic protons in carboxamide derivatives .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., UCB-FcRn-303 analog in PDB) .

Q. What experimental design considerations mitigate degradation during stability studies?

  • Methodology :

  • Sample Handling : Store solutions at 4°C under inert gas (N2) to slow oxidation of the dihydro-pyrimidine ring .
  • Accelerated Stability Testing : Use HPLC-MS to monitor degradation products under stress conditions (e.g., pH 2–9 buffers, 40°C). For example, hydrolytic cleavage of the carbamoyl group generates benzoic acid derivatives, detectable via loss of m/z 44 (CONH2) .

Key Recommendations

  • Synthesis : Prioritize MCRs with PTSA catalysis for scalability .
  • Characterization : Combine NMR, MS, and X-ray data to address stereochemical ambiguities .
  • SAR Studies : Systematically vary substituents at positions 6 and 7 to optimize target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.